molecular formula C19H27IO4 B14307384 2-(Dodecanoyloxy)-5-iodobenzoic acid CAS No. 113467-95-1

2-(Dodecanoyloxy)-5-iodobenzoic acid

Cat. No.: B14307384
CAS No.: 113467-95-1
M. Wt: 446.3 g/mol
InChI Key: JDBVBEVWYAFSFW-UHFFFAOYSA-N
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Description

2-(Dodecanoyloxy)-5-iodobenzoic acid is a halogenated benzoic acid derivative characterized by a dodecanoyloxy (laurate) ester group at the 2-position and an iodine substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₉H₂₇IO₄, with a molecular weight of 470.32 g/mol. The compound combines lipophilic (dodecanoyloxy chain) and polar (iodo and carboxylic acid) groups, making it amphiphilic.

Properties

CAS No.

113467-95-1

Molecular Formula

C19H27IO4

Molecular Weight

446.3 g/mol

IUPAC Name

2-dodecanoyloxy-5-iodobenzoic acid

InChI

InChI=1S/C19H27IO4/c1-2-3-4-5-6-7-8-9-10-11-18(21)24-17-13-12-15(20)14-16(17)19(22)23/h12-14H,2-11H2,1H3,(H,22,23)

InChI Key

JDBVBEVWYAFSFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoyloxy)-5-iodobenzoic acid typically involves the esterification of 5-iodosalicylic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecanoyloxy)-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 2-(Dodecanoyloxy)benzoic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of dodecanoic acid and 5-iodosalicylic acid.

    Reduction: Formation of 2-(Dodecanoyloxy)benzoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(Dodecanoyloxy)-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dodecanoyloxy)-5-iodobenzoic acid involves its interaction with specific molecular targets. The dodecanoyloxy group can interact with lipid membranes, potentially disrupting their integrity. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 5-Iodobenzoic Acid Derivatives

Compound Name 2-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Properties/Applications
2-(Dodecanoyloxy)-5-iodobenzoic acid Dodecanoyloxy (C₁₂H₂₃O₂) Iodo 470.32 Antimicrobial, amphiphilic
2-Acetyloxy-5-iodobenzoic acid Acetyloxy (C₂H₃O₂) Iodo 306.05 Pharmaceutical intermediate
2-Chloro-5-iodobenzoic acid Chloro Iodo 282.46 Organic synthesis reagent
2-Amino-5-iodobenzoic acid Amino Iodo 263.03 Precursor for dyes, imaging agents
5-Iodosalicylic acid Hydroxy Iodo 264.03 Reagent in Congo Red synthesis

Key Observations :

  • Bioactivity : Halogen substituents (iodo, chloro) at the 5-position increase electrophilicity, facilitating interactions with bacterial proteins or nucleic acids .

Antimicrobial Activity Comparison

Table 2: Antimicrobial Efficacy Against Staphylococcus aureus

Compound MIC (μg/mL) Mechanism Insights Reference
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid 3.12 Synergy between laurate and isobutyryloxy groups enhances membrane disruption
Lauric acid 50 Direct membrane disruption via insertion
This compound* *Predicted: <6.25 Hypothesized dual action: iodine disrupts enzymes; laurate destabilizes membranes
2-Acetyloxy-5-iodobenzoic acid Not reported Likely lower activity due to smaller ester group

Notes:

  • The laurate group in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid confers 8-fold higher potency than lauric acid alone, demonstrating the critical role of esterification .
  • The iodine atom in 5-iodosalicylic acid derivatives enhances antimicrobial specificity, particularly against Gram-positive bacteria .

Physicochemical Properties

Table 3: Solubility and Stability Profiles

Compound Water Solubility LogP Stability Notes
This compound Low ~5.2 Hydrolytically unstable at high pH
5-Iodosalicylic acid Moderate 2.8 Stable in acidic conditions
2-Acetyloxy-5-iodobenzoic acid Low 3.1 Sensitive to esterase cleavage
2-Iodobenzoic acid (parent compound) Moderate 2.5 High thermal stability

Key Insights :

  • The dodecanoyloxy chain significantly increases LogP, reducing aqueous solubility but improving lipid bilayer interactions .
  • Ester derivatives (e.g., acetyloxy, dodecanoyloxy) are prone to hydrolysis, necessitating formulation in non-aqueous carriers .

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